molecular formula C42H66N4 B1583142 N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine CAS No. 47862-55-5

N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine

Cat. No.: B1583142
CAS No.: 47862-55-5
M. Wt: 627 g/mol
InChI Key: NWRHGRHCMGHVQN-UHFFFAOYSA-N
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Description

“N1,N1-Dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)benzene-1,4-diamine” is an organic compound with the CAS Number: 47862-55-5. It has a molecular weight of 627.01 . It is a solid at room temperature and should be stored in a dry, sealed environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C42H66N4/c1-7-13-31-43(32-14-8-2)37-19-25-40(26-20-37)46(41-27-21-38(22-28-41)44(33-15-9-3)34-16-10-4)42-29-23-39(24-30-42)45(35-17-11-5)36-18-12-6/h19-30H,7-18,31-36H2,1-6H3 .

Scientific Research Applications

Corrosion Inhibition

One application involves the use of similar bis Schiff’s Bases for corrosion inhibition of mild steel in acidic environments. Compounds structurally related to the requested chemical have demonstrated significant corrosion inhibition efficiency, which is crucial for applications in industrial processes like steel pickling, descaling, and oil well acidization. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, following Langmuir adsorption isotherm models, and has been confirmed through electrochemical measurements and surface morphology studies via SEM and AFM (Singh & Quraishi, 2016).

Material Science and Polymer Chemistry

Further applications extend into material science, particularly in the synthesis and characterization of polymers and copolymers. Novel diamine monomers and their derivatives have been synthesized for the creation of aromatic polyimides and copolymers, exhibiting high thermal stability, good solubility in common solvents, and the formation of strong, flexible films. These materials are notable for their electrical insulating properties, low dielectric constants, and potential uses in advanced electronic devices (Liu et al., 2005).

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, derivatives of the mentioned compound have been applied as hole injection layers (HILs) in OLEDs, showing the ability to significantly reduce the driving voltage required for device operation. This is attributed to their horizontal molecular orientation upon deposition, which enhances the efficiency of hole injection at the anode/HIL interface, demonstrating the potential for more energy-efficient OLED devices (Kim, Yokoyama, & Adachi, 2012).

Fluorescent Materials and Sensing

Moreover, related compounds have been identified to exhibit aggregation-induced emission enhancement (AIEE) characteristics, making them potential candidates for fluorescent sensing of volatile organic solvents. This unique property is due to their structural ability to form coplanar arrangements and large conjugated systems upon aggregation, leading to significant enhancement of fluorescence emission (Wu et al., 2015).

Mechanism of Action

As this compound is likely used as a ligand, its mechanism of action would involve the donation of electron pairs to metal ions, forming a coordination complex .

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver . The nature of these interactions often involves the binding of TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. For example, TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE can modulate the expression of genes associated with antioxidant defense mechanisms . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the context . For instance, TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways, while at high doses, it can exhibit toxic effects . For example, high doses of TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE have been associated with liver toxicity in rodent models, characterized by elevated liver enzymes and histopathological changes.

Metabolic Pathways

TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux, leading to changes in the levels of key metabolites.

Transport and Distribution

Within cells and tissues, TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of TRIS[4-(DIBUTYLAMINO)PHENYL]AMINE is critical for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its function, as the compound may interact with different biomolecules depending on its subcellular environment.

Properties

IUPAC Name

1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66N4/c1-7-13-31-43(32-14-8-2)37-19-25-40(26-20-37)46(41-27-21-38(22-28-41)44(33-15-9-3)34-16-10-4)42-29-23-39(24-30-42)45(35-17-11-5)36-18-12-6/h19-30H,7-18,31-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRHGRHCMGHVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCC)CCCC)C3=CC=C(C=C3)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068493
Record name 1,4-Benzenediamine, N,N-dibutyl-N',N'-bis[4-(dibutylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47862-55-5
Record name N1,N1-Dibutyl-N4,N4-bis[4-(dibutylamino)phenyl]-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=47862-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-dibutyl-N4,N4-bis(4-(dibutylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047862555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-dibutyl-N4,N4-bis[4-(dibutylamino)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N,N-dibutyl-N',N'-bis[4-(dibutylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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